Gsk_wrn3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

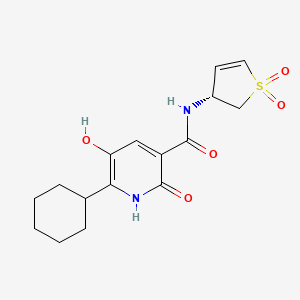

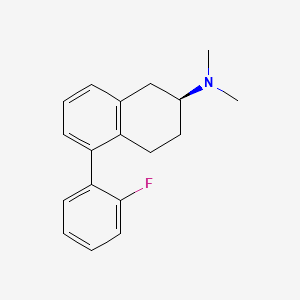

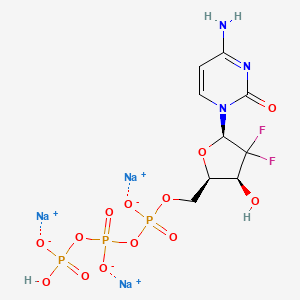

GSK_WRN3 is a selective inhibitor of the Werner syndrome ATP-dependent helicase (WRN) protease. It has a molecular formula of C16H20N2O5S and a molecular weight of 352.41 g/mol . This compound is known for its high degree of selectivity, forming a covalent bond with the cysteine 727 residue of the WRN protein . This compound is primarily used in research to study its effects on microsatellite instability (MSI) tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK_WRN3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure consistent quality and scalability. The compound is typically stored at -20°C in powder form and at -80°C in solution to maintain stability .

Chemical Reactions Analysis

Types of Reactions

GSK_WRN3 primarily undergoes covalent binding reactions with specific residues in proteins. It is known to form a covalent bond with the cysteine 727 residue of the WRN protein . This selective binding is crucial for its inhibitory activity.

Common Reagents and Conditions

The common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 . These reagents help in dissolving the compound and facilitating its interaction with target proteins.

Major Products Formed

The major product formed from the reaction of this compound with the WRN protein is a covalently bound complex that inhibits the protease activity of WRN. This inhibition leads to increased DNA double-strand breaks and cell growth inhibition in MSI tumor cells .

Scientific Research Applications

GSK_WRN3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study covalent binding interactions and protease inhibition.

Biology: Helps in understanding the role of WRN protease in cellular processes and its impact on DNA repair mechanisms.

Industry: Utilized in the development of new drugs targeting WRN protease and related pathways.

Mechanism of Action

GSK_WRN3 exerts its effects by selectively inhibiting the WRN protease. It forms a covalent bond with the cysteine 727 residue of the WRN protein, leading to the inhibition of its protease activity . This inhibition results in increased DNA double-strand breaks and reduced growth support for MSI tumor cells . The molecular targets and pathways involved include the WRN protein and its associated DNA repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

GSK-3 Inhibitors: Compounds like lithium chloride and CHIR99021 are known to inhibit glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes.

Uniqueness

GSK_WRN3 is unique due to its high degree of selectivity for the cysteine 727 residue of the WRN protein. This selectivity allows it to effectively inhibit WRN protease activity, making it a valuable tool for studying the role of WRN in MSI tumor cells .

Properties

Molecular Formula |

C16H20N2O5S |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

6-cyclohexyl-N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-5-hydroxy-2-oxo-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C16H20N2O5S/c19-13-8-12(15(20)17-11-6-7-24(22,23)9-11)16(21)18-14(13)10-4-2-1-3-5-10/h6-8,10-11,19H,1-5,9H2,(H,17,20)(H,18,21)/t11-/m1/s1 |

InChI Key |

NVIXFLSBGMVBNO-LLVKDONJSA-N |

Isomeric SMILES |

C1CCC(CC1)C2=C(C=C(C(=O)N2)C(=O)N[C@H]3CS(=O)(=O)C=C3)O |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C(=O)N2)C(=O)NC3CS(=O)(=O)C=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)

![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)